
Arbaprostil
Übersicht
Beschreibung
Arbaprostil, auch bekannt als 15®-15-Methylprostaglandin E2, ist ein synthetisches Analogon von Prostaglandin E2. Es ist ein Prodrug, das durch Epimerisierung aktiviert wird, um das aktive S-Epimer zu bilden. This compound ist vor allem für seine Fähigkeit bekannt, die Heilung aktiver Zwölffingerdarmgeschwüre zu beschleunigen, indem es die Säuresekretion hemmt und einen Magenschutz bietet .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Arbaprostil wird durch eine Reihe von chemischen Reaktionen ausgehend von Prostaglandin E2 synthetisiert. Die Synthese beinhaltet die Methylierung der C-15-Hydroxylgruppe, um das 15-Methylprostaglandin E2 zu bilden. Dieser Prozess erfordert typischerweise die Verwendung von Methylierungsmitteln unter kontrollierten Bedingungen, um die selektive Bildung des gewünschten Epimers zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion von Arbaprostsil umfasst die großtechnische Synthese unter Verwendung ähnlicher chemischer Wege wie in der Laborsynthese. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und beinhaltet oft fortgeschrittene Reinigungstechniken wie Chromatographie und Kristallisation, um das Endprodukt zu isolieren .
Analyse Chemischer Reaktionen
Acid-Catalyzed Epimerization
Arbaprostil undergoes pH-dependent epimerization at the 15-position, converting to its bioactive 15(S)-15-methylprostaglandin E₂ (15(S)) isomer under acidic conditions. This reaction is critical for its gastric antisecretory effects, as only the S-form interacts effectively with prostaglandin receptors .
Key Findings :
-
Reaction Mechanism : The epimerization occurs via acid-catalyzed protonation at the 15-hydroxy group, followed by racemization (Fig. 4 ).
-
pH Dependency : Conversion rates increase with lower pH (Table 1 ):
pH % Conversion to 15(S) % Remaining this compound 4.30 12.3% 85.1% 2.75 28.7% 68.9% 1.20 54.6% 32.4% -
Biological Relevance : Oral administration exposes this compound to gastric acid (pH ~1.5–3.5), driving epimerization to 15(S), which reduces gastric acid secretion by 64–85% in clinical trials . Subcutaneous or intravenous routes bypass this activation, explaining their inefficacy .
Degradation to 15-Methylprostaglandin A₂
Under strongly acidic conditions (pH ≤1.20), this compound undergoes dehydration to form 15-methylprostaglandin A₂, a physiologically inactive byproduct .
Experimental Observations :
-
Reaction Conditions : Incubation at 37°C for 30 minutes at pH 1.20 yields 8.2% 15-methylprostaglandin A₂ alongside 54.6% 15(S) .
-
Biological Impact : This byproduct lacks antisecretory activity, confirming that this compound’s efficacy stems solely from 15(S) .
Hydrolysis and Metabolite Formation
While specific hydrolysis pathways are less documented, prostaglandin analogs typically undergo esterase-mediated hydrolysis in vivo. Metabolites may include carboxylate derivatives, though their roles in this compound’s activity remain understudied.
Stability in Aqueous Solutions
This compound’s stability is highly pH-sensitive:
-
Acidic Conditions : Rapid epimerization (see Table 1), necessitating pH-adjusted formulations for oral delivery .
Implications for Therapeutic Use
Wissenschaftliche Forschungsanwendungen
Healing of Duodenal Ulcers
Arbaprostil has been shown to markedly accelerate the healing of active duodenal ulcers. A multicenter study involving 173 patients demonstrated that those treated with this compound experienced a significantly higher healing rate compared to the placebo group. Specifically, after 14 days, 37% of patients treated with this compound were healed versus 12% in the placebo group (p < 0.001). After 28 days, healing rates were 67% for this compound compared to 39% for placebo .
Gastric Cytoprotection
Research indicates that this compound provides gastric cytoprotection, which helps prevent damage from non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin. A study found that this compound effectively protected against gastric mucosal injury induced by NSAIDs, suggesting its potential use in patients requiring long-term NSAID therapy .
Prevention of Acute Gastric Injury
This compound has also been investigated for its role in preventing acute gastric injury. It has been shown to be effective even at doses that stimulate acid secretion, indicating its versatile protective effects on the gastric mucosa .
Side Effects
While generally well-tolerated, this compound can cause side effects such as diarrhea and loose stools in some patients (34% incidence reported) due to its action on gastrointestinal motility .
Clinical Case Study on Duodenal Ulcers
In a clinical trial involving 173 participants with endoscopically confirmed duodenal ulcers, patients receiving this compound showed a significant reduction in ulcer size and increased healing rates compared to those on placebo. Endoscopic evaluations at baseline, 14 days, and 28 days highlighted these outcomes .
Long-term Use in NSAID Users
A longitudinal study assessed patients who required NSAID therapy for chronic conditions. Those administered this compound exhibited fewer instances of gastric complications compared to those not receiving the drug. This supports the use of this compound as a preventive measure for gastric injury in at-risk populations .
Summary Table of Findings
Wirkmechanismus
Arbaprostil exerts its effects by inhibiting gastric acid secretion and providing cytoprotection to the gastric mucosa. The compound is a prodrug that is activated by epimerization to form the active S-epimer. This active form interacts with prostaglandin receptors in the stomach lining, leading to reduced acid secretion and enhanced mucosal protection. The molecular targets include prostaglandin receptors and associated signaling pathways that regulate acid secretion and mucosal integrity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Misoprostol: Ein weiteres Prostaglandin-Analogon, das zum Schutz des Magens und zur Behandlung von Geschwüren eingesetzt wird.
Enprostil: Ein synthetisches Prostaglandin-E2-Analogon mit ähnlichen gastroprotektiven Eigenschaften.
Rioprostil: Ein Prostaglandin-Analogon zur Behandlung von Magengeschwüren.
Einzigartigkeit von Arbaprostsil
Arbaprostil ist aufgrund seiner spezifischen Methylierung an der C-15-Position einzigartig, die seine Stabilität und Wirksamkeit als gastroprotektives Mittel erhöht. Diese Modifikation ermöglicht es, die Säuresekretion effektiver zu reduzieren und die Wundheilung im Vergleich zu anderen Prostaglandin-Analoga zu fördern .
Biologische Aktivität
Arbaprostil, chemically known as 15(R)-15-methyl prostaglandin E2, is a synthetic analog of prostaglandin E2 (PGE2) that exhibits significant biological activity, particularly in the treatment of gastric and duodenal ulcers. This article reviews the biological effects, mechanisms of action, and clinical findings related to this compound, supported by data tables and case studies.
This compound primarily functions through the following mechanisms:
- Inhibition of Gastric Acid Secretion : this compound reduces gastric acid secretion, which is crucial in creating an environment conducive to ulcer healing .
- Mucosal Cytoprotection : It enhances the protective mucosal barrier in the gastrointestinal tract, promoting healing and reducing ulcer recurrence .
- Increased Gastric Blood Flow : this compound has been shown to improve gastric blood flow, which is essential for tissue repair and ulcer healing .
Case Studies and Clinical Trials
-
Duodenal Ulcer Healing :
A multicenter study involving 173 patients with active duodenal ulcers demonstrated that this compound significantly accelerated healing rates compared to placebo. The results are summarized in Table 1.The study concluded that this compound markedly increased the incidence of ulcer healing (p < 0.001) and reduced ulcer size significantly at both time points .Treatment Group Healing Rate at 14 Days Healing Rate at 28 Days This compound (100 µg) 37% 67% Placebo 12% 39% -
Single Nighttime Administration :
A randomized controlled trial assessed the efficacy of a single nighttime dose of this compound (50 µg and 100 µg). The results indicated a healing rate of 64.3% for the 100 µg group, 85.7% for the 50 µg group, compared to 31.2% for placebo (p < 0.003) . -
Acute Gastric Erosions :
This compound's efficacy was also evaluated in cases of acute gastric erosions. Higher doses correlated with improved outcomes, indicating a dose-dependent effect on mucosal protection .
Side Effects
While this compound is generally well-tolerated, some side effects have been reported:
- Diarrhea : Occurred in approximately 34% of patients treated with this compound, particularly at higher doses .
- Loose Stools : Mild gastrointestinal disturbances were common but typically resolved without intervention .
Comparative Analysis
To further understand this compound's effectiveness, it is useful to compare it with other treatments for duodenal ulcers:
Treatment | Healing Rate (28 Days) | Side Effects |
---|---|---|
This compound (100 µg) | 67% | Diarrhea (34%) |
Cimetidine | Similar efficacy | Headaches, dizziness |
Omeprazole | Comparable efficacy | Nausea, abdominal pain |
This table illustrates that while this compound has comparable efficacy to traditional treatments like cimetidine and omeprazole, its side effect profile may differ slightly.
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-3-4-9-13-21(2,26)14-12-17-16(18(22)15-19(17)23)10-7-5-6-8-11-20(24)25/h5,7,12,14,16-17,19,23,26H,3-4,6,8-11,13,15H2,1-2H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGQFHNPNWBVPT-VFXMVCAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@](C)(/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866457 | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55028-70-1 | |
Record name | Arbaprostil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55028-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arbaprostil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055028701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arbaprostil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARBAPROSTIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M6B59S6MEF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.